4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile
CAS No.:
Cat. No.: VC13712088
Molecular Formula: C27H15N3O3
Molecular Weight: 429.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H15N3O3 |
|---|---|
| Molecular Weight | 429.4 g/mol |
| IUPAC Name | 4-[3,5-bis(4-cyanophenoxy)phenoxy]benzonitrile |
| Standard InChI | InChI=1S/C27H15N3O3/c28-16-19-1-7-22(8-2-19)31-25-13-26(32-23-9-3-20(17-29)4-10-23)15-27(14-25)33-24-11-5-21(18-30)6-12-24/h1-15H |
| Standard InChI Key | DPAFRRDWQAJRKS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C#N)OC4=CC=C(C=C4)C#N |
| Canonical SMILES | C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C#N)OC4=CC=C(C=C4)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile (C₂₇H₁₅N₃O₃) features a planar benzene ring at its core, with each of the 1, 3, and 5 positions connected via oxygen atoms to para-substituted benzonitrile moieties. The IUPAC name, 4-[3,5-bis(4-cyanophenoxy)phenoxy]benzonitrile, reflects this symmetrical arrangement. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₁₅N₃O₃ | |
| Molecular Weight | 429.4 g/mol | |
| SMILES | C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C#N)OC4=CC=C(C=C4)C#N | |
| InChIKey | DPAFRRDWQAJRKS-UHFFFAOYSA-N |
The molecule’s rigidity and high symmetry contribute to its crystallinity, while the electron-withdrawing nitrile groups enhance its suitability for conjugation in polymeric networks .
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) spectra of the compound reveal distinct aromatic proton environments. The central benzene ring’s protons resonate as a singlet due to equivalence, while the benzonitrile subunits show splitting patterns consistent with para-substitution. Density functional theory (DFT) calculations predict a lowest unoccupied molecular orbital (LUMO) localized on the nitrile groups, suggesting sites for electrophilic interactions .
Synthesis and Optimization
Conventional Synthesis Route
The most reported synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 1,3,5-trihydroxybenzene (phloroglucinol) and 4-fluorobenzonitrile under basic conditions. Key steps include:
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Reagent Preparation: Anhydrous potassium carbonate (K₂CO₃) is used to deprotonate phloroglucinol, generating a trioxyanion.
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Etherification: The anion attacks 4-fluorobenzonitrile at the fluorine-bearing carbon, displacing fluoride and forming ether linkages.
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Purification: The crude product is precipitated in water, filtered, and recrystallized from isopropanol .
Reaction Conditions:
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Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Temperature: 80–100°C
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Duration: 24–48 hours
Fluorinated Derivatives
Modifications introducing fluorine atoms at specific positions (e.g., 3,5-difluoro substitution on benzonitrile) enhance thermal stability and gas adsorption properties. For instance, 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tris(3,5-difluorobenzonitrile) exhibits a 30% increase in CO₂ uptake compared to the non-fluorinated analog due to polarized C–F bonds .
Physicochemical Properties
Thermal Behavior
While explicit data for 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzonitrile remain limited, related compounds such as 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid (C₂₇H₁₈O₉) exhibit melting points above 300°C and decomposition temperatures exceeding 700°C . The nitrile variant is expected to display similar thermal resilience, aided by its conjugated π-system.
Solubility and Reactivity
The compound is sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water and alcohols. Nitrile groups participate in cycloaddition reactions, enabling post-synthetic modifications. For example, [2+3] cycloaddition with azides forms tetrazole-linked networks, expanding applications in porous materials .
Applications in Advanced Materials
Covalent Organic Frameworks (COFs)
The compound serves as a trigonal node in COF synthesis, where nitrile groups facilitate imine or hydrazone linkages. A 2019 study demonstrated its use in a fluorinated COF with a surface area of 1,200 m²/g and CO₂/N₂ selectivity of 45:1 at 298 K .
Polymer Composites
Incorporated into polyimides, the compound enhances mechanical strength and dielectric properties. A composite film containing 10 wt% tribenzonitrile showed a 40% reduction in dielectric loss compared to unmodified polyimide.
Catalytic Supports
Pd nanoparticles immobilized on tribenzonitrile-derived mesoporous carbon exhibited 95% efficiency in Suzuki-Miyaura coupling after 10 cycles, outperforming commercial activated carbon supports .
Comparative Analysis with Analogous Compounds
The nitrile derivative’s superior gas selectivity and thermal stability make it preferable for environmental applications, whereas the carboxylic acid analog excels in biocompatible frameworks .
Future Directions
Ongoing research aims to exploit the compound’s electron-deficient aromatic system in organic electronics and photocatalysis. Preliminary results indicate a 12% photon-to-hydrogen conversion efficiency in water-splitting assays when integrated into TiO₂ hybrids . Scalable synthesis methods and lifecycle assessments remain critical areas for industrial translation.
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